molecular formula C24H23N5O2 B10915601 3-cyclopropyl-N-(3-cyclopropyl-1,2-oxazol-5-yl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-N-(3-cyclopropyl-1,2-oxazol-5-yl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915601
M. Wt: 413.5 g/mol
InChI Key: DWTHPJQBMYTKPA-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(3-cyclopropyl-1,2-oxazol-5-yl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes cyclopropyl, oxazole, pyrazolo, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-(3-cyclopropyl-1,2-oxazol-5-yl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the pyrazolo[3,4-b]pyridine core. The final step involves the coupling of the cyclopropyl and phenyl groups to the core structure. Typical reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization. The goal is to achieve a cost-effective and efficient production process while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-(3-cyclopropyl-1,2-oxazol-5-yl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups. Substitution reactions can lead to the formation of new compounds with altered chemical properties .

Scientific Research Applications

3-cyclopropyl-N-(3-cyclopropyl-1,2-oxazol-5-yl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-(3-cyclopropyl-1,2-oxazol-5-yl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, oxazole-containing compounds, and cyclopropyl-substituted molecules. Examples include:

Uniqueness

The uniqueness of 3-cyclopropyl-N-(3-cyclopropyl-1,2-oxazol-5-yl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

3-cyclopropyl-N-(3-cyclopropyl-1,2-oxazol-5-yl)-6-ethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H23N5O2/c1-2-16-12-18(24(30)26-20-13-19(28-31-20)14-8-9-14)21-22(15-10-11-15)27-29(23(21)25-16)17-6-4-3-5-7-17/h3-7,12-15H,2,8-11H2,1H3,(H,26,30)

InChI Key

DWTHPJQBMYTKPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NC5=CC(=NO5)C6CC6

Origin of Product

United States

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